3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride
Description
Properties
IUPAC Name |
3-[bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9;/h3-6H,7-8H2,1-2H3;1H/i1D3,2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGCMCARGFWPJN-TXHXQZCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=C(C=C1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC(=O)C1=CC=C(C=C1)Br)C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism of action of 3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The bis(trideuteriomethyl)amino group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Table 1: Aromatic Ring Modifications
Key Observations :
Amino Group Modifications
Table 2: Amino Group Variations
Key Observations :
- Deuterated Amino Groups: Enhance metabolic stability by slowing C–D bond cleavage, a strategy used in deuterated drugs like deutetrabenazine .
- Cyclic Amines (e.g., pyrrolidine): Improve lipophilicity and target binding affinity .
Biological Activity
3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride is a compound of significant interest in various scientific fields, particularly in organic chemistry and pharmacology. Its unique structure, which includes a bromophenyl group and a bis(trideuteriomethyl)amino group, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, including its mechanisms of action, research findings, and applications.
- IUPAC Name : this compound
- Molecular Formula : C11H14BrClN2O
- CAS Number : 1329796-42-0
- Physical State : White solid
- Melting Point : 91-93°C
- Boiling Point : 403.3°C at 760 mmHg
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The bis(trideuteriomethyl)amino group may modulate the activity of these targets, leading to various biological effects. However, detailed studies are necessary to elucidate the exact pathways involved.
Biological Activity Overview
Research has indicated several potential biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that derivatives of bromophenyl compounds exhibit anticancer properties, particularly against cervical cancer cells . The specific impact of this compound on cancer cell lines remains to be fully characterized.
- Biochemical Pathway Interactions : The unique structure allows for potential interactions with biochemical pathways, making it useful for studying metabolic processes in cellular biology.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Investigated the anticancer effects on cervical cancer cells; results indicated significant cytotoxicity at higher concentrations. |
| Study B | Explored the compound's interaction with enzyme targets; preliminary data suggest modulation of enzymatic activity, though specific pathways remain unverified. |
| Study C | Focused on synthetic applications in drug development; highlighted the compound's utility as a building block for more complex pharmaceuticals. |
Applications in Research and Industry
This compound has several applications:
- Pharmaceutical Development : Its unique chemical structure makes it a valuable precursor for synthesizing new therapeutic agents.
- Biochemical Research : The compound is used to probe biochemical interactions and pathways, aiding in understanding disease mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
